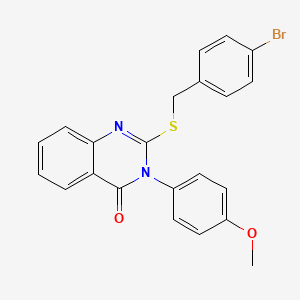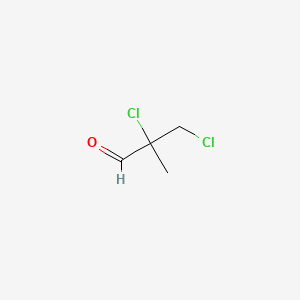![molecular formula C19H19ClN4S B12005849 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)
4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(4-tert-Butylphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine tert-Butylphenylgruppe und eine Chlorphenylgruppe umfasst.
Vorbereitungsmethoden
Die Synthese von 4-{[(E)-(4-tert-Butylphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Kondensation von 4-tert-Butylbenzaldehyd mit 4-Chlorphenylhydrazin, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Thiocarbohydrazid cyclisiert, um das gewünschte Triazolderivat zu erhalten. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
4-{[(E)-(4-tert-Butylphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Amine oder Alkohole führt.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles und antimykotisches Mittel erwiesen, was sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika macht.
Medizin: Forschungen haben auf ihre potenzielle Verwendung in der Krebstherapie hingewiesen, da sie zytotoxische Eigenschaften gegenüber bestimmten Krebszelllinien aufweist.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-(4-tert-Butylphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. In biologischen Systemen wird angenommen, dass es die Aktivität bestimmter Enzyme hemmt, was zu einer Störung zellulärer Prozesse führt. So wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, die Synthese essentieller Zellbestandteile in Mikroorganismen zu stören .
Wirkmechanismus
The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen Triazolderivaten zeichnet sich 4-{[(E)-(4-tert-Butylphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen. Ähnliche Verbindungen sind:
- 4-{[(E)-(4-Methoxyphenyl)methyliden]amino}-5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(4-Bromphenyl)methyliden]amino}-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(4-Chlorphenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-triazol-3-thiol
Diese Verbindungen teilen ähnliche Grundstrukturen, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihrer chemischen Reaktivität und biologischen Aktivität führt.
Eigenschaften
Molekularformel |
C19H19ClN4S |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI-Schlüssel |
ZPZFHGWBIQVNMC-CIAFOILYSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)





![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
